molecular formula C14H22N4 B3832175 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole CAS No. 304869-97-4

5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole

Cat. No.: B3832175
CAS No.: 304869-97-4
M. Wt: 246.35 g/mol
InChI Key: WLQYNNUYUHUWEJ-UHFFFAOYSA-N
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Description

5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole: is an organic compound belonging to the class of bipyrazoles It is characterized by the presence of two pyrazole rings connected by a single bond, with tert-butyl groups attached to the 5-position of each pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole typically involves the reaction of 3,5-di-tert-butylpyrazole with suitable reagents under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by coupling with a halogenated pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds .

Scientific Research Applications

Chemistry: 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole can be used as an intermediate in the synthesis of other complex organic molecules. It may also find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism by which 5,5’-di-tert-butyl-1H,2’H-3,3’-bipyrazole exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation .

In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Properties

IUPAC Name

5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4/c1-13(2,3)11-7-9(15-17-11)10-8-12(18-16-10)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQYNNUYUHUWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952806
Record name 5,5'-Di-tert-butyl-2H,2'H-3,3'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304869-97-4
Record name 5,5'-Di-tert-butyl-2H,2'H-3,3'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
Reactant of Route 2
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
Reactant of Route 3
Reactant of Route 3
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
Reactant of Route 4
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
Reactant of Route 5
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
Reactant of Route 6
5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole

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